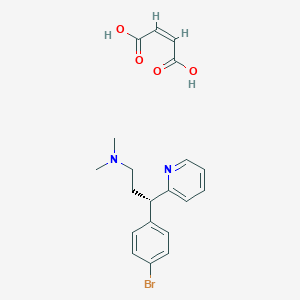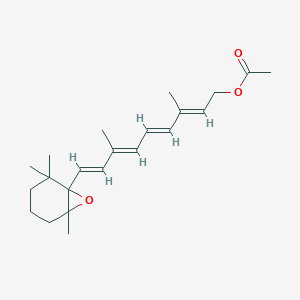
5,6-Monoepoxyretinyl acetate
Vue d'ensemble
Description
5,6-Monoepoxyretinyl Acetate is a chemical compound used in cancer research . It is available as a certified reference material for highly accurate and reliable data analysis . The chemical name for this compound is (2E,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraen-1-yl acetate .
Molecular Structure Analysis
The molecular formula for 5,6-Monoepoxyretinyl Acetate is C22H32O3 . The molecular weight is 344.5 . The structure includes a 7-oxabicyclo[4.1.0]heptan-1-yl group .Applications De Recherche Scientifique
Solubility and Thermodynamic Properties
- Equilibrium Solubility and Thermodynamic Properties of Epoxy Compounds :
- Research by He et al. (2020) focused on the solubility and thermodynamic properties of exo-5,6-dehydronorcantharidin in various solvents. The study provides detailed data on solubility, correlation with temperature, and the use of various models to fit solubility data, offering insights into the behavior of similar epoxy compounds in solution.
Biomedical Applications
Degradable PEG-based Copolymers :
- A study by Delplace et al. (2013) discussed the synthesis of degradable PEG-based copolymers for biomedical applications. This research could be relevant as it explores how similar structures can be utilized in the biomedical field, particularly in drug delivery systems.
RAFT/MADIX Copolymerization for Degradable Polymeric Analogues :
- Research conducted by d’Ayala et al. (2014) explored the synthesis of well-defined degradable polymeric analogues, which might be related to the structural behavior or applications of 5,6-Monoepoxyretinyl acetate in similar fields.
Polymer Science and Material Applications
Copolymerization and Kinetic Studies :
- The study by Tardy et al. (2017) presented a comprehensive kinetic analysis of the free-radical polymerization of cyclic ketene acetal monomers, which might provide valuable information about the reactivity and polymerization behavior of structurally related compounds.
Nanoparticle Synthesis for Drug Delivery :
- The synthesis of polyester nanoparticles for potential use as biodegradable drug carriers was explored by Siebert et al. (2012). This study focused on nanoparticles derived from 5,6-Benzo-2-methylene-1,3-dioxepane (BMDO), which might have parallels in the methods or applications with 5,6-Monoepoxyretinyl acetate.
Safety and Hazards
Propriétés
IUPAC Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-17(9-7-10-18(2)12-16-24-19(3)23)11-15-22-20(4,5)13-8-14-21(22,6)25-22/h7,9-12,15H,8,13-14,16H2,1-6H3/b10-7+,15-11+,17-9+,18-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAWTSYUQKXIGK-IZVRVYHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC(=O)C)C=CC=C(C)C=CC12C(CCCC1(O2)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC(=O)C)/C=C/C=C(\C)/C=C/C12C(CCCC1(O2)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Monoepoxyretinyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






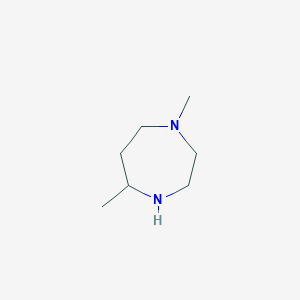

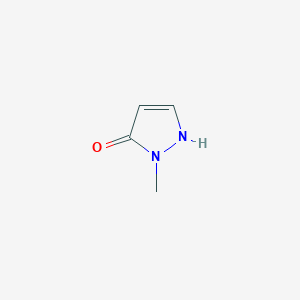
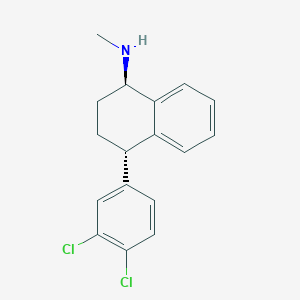
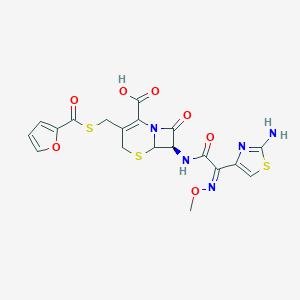
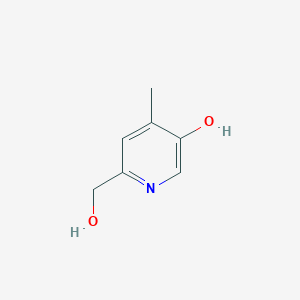
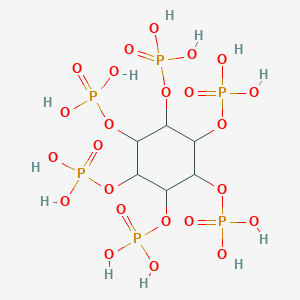
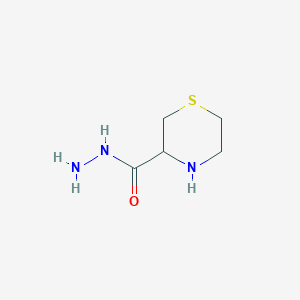
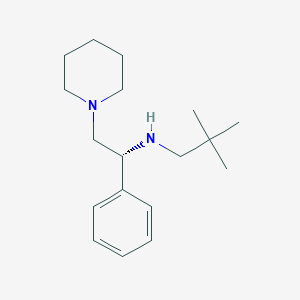
![[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone](/img/structure/B124705.png)
